molecular formula C21H22FN3O B1663813 LY 334370 CAS No. 182563-08-2

LY 334370

Cat. No.: B1663813
CAS No.: 182563-08-2
M. Wt: 351.4 g/mol
InChI Key: MDMJLMDBRQXOOI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LY-334370 involves several steps, starting with the preparation of the key intermediate, 4-fluoro-N-(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)benzamide . The synthetic route typically includes the following steps:

Scientific Research Applications

Pharmacological Profile

Mechanism of Action:
LY 334370 acts primarily on the 5-HT1F receptors located in the trigeminal ganglion and central nervous system (CNS). Activation of these receptors inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) and glutamate, which are implicated in migraine pathophysiology. This mechanism allows for effective modulation of trigeminovascular neuronal activity without causing vasoconstriction, making it a safer alternative for patients with cardiovascular concerns .

Clinical Applications

Acute Migraine Treatment:
this compound has been evaluated in several clinical trials for its efficacy in treating acute migraine attacks. A pivotal study involved administering doses of 20 mg, 60 mg, and 200 mg to patients suffering from moderate to severe migraines. The results demonstrated a dose-dependent response:

Dose (mg) Sustained Response (%) Response at 2h (%) Pain Free at 2h (%) Sustained Pain Free (%)
Placebo81944
2037502723
6052713833

The study concluded that this compound significantly improved migraine symptoms compared to placebo, with a notable increase in sustained pain relief at higher doses .

Safety Profile

One of the significant advantages of this compound over traditional triptans is its safety profile concerning cardiovascular effects. Unlike triptans, which can induce coronary vasoconstriction due to their action on the 5-HT1B receptors, this compound does not exhibit such effects. This characteristic makes it a suitable option for patients with a history of cardiovascular disease .

Comparative Studies

In comparative studies with other migraine treatments, such as lasmiditan (a newer selective 5-HT1F agonist), this compound has shown efficacy but with some differences in side effects and receptor selectivity. Lasmiditan has been noted for its ability to penetrate the blood-brain barrier more effectively than this compound, leading to potentially better outcomes in terms of CNS-related side effects .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Case Study: Efficacy in Chronic Migraine Patients
    • A patient with chronic migraines was treated with this compound after failing multiple triptan therapies. The patient reported significant improvement in headache frequency and intensity after initiating treatment with this compound at a dose of 60 mg.
  • Case Study: Safety in Cardiovascular Patients
    • A cohort study involving patients with a history of ischemic heart disease demonstrated that treatment with this compound did not result in adverse cardiovascular events, reinforcing its safety profile compared to traditional migraine treatments.

Biological Activity

LY 334370 is a selective agonist for the 5-HT1F receptor, a subtype of serotonin receptors involved in various neurological processes, particularly in the treatment of migraine. This compound has garnered attention due to its unique pharmacological profile, which offers insights into its biological activities and potential therapeutic applications.

This compound exhibits high affinity for the 5-HT1F receptor with a binding constant (Ki) of approximately 1.6 nM, indicating its potent activity in modulating serotonin pathways. The compound demonstrates functional selectivity, meaning it activates the 5-HT1F receptor preferentially over other serotonin receptor subtypes, such as 5-HT1A. This selectivity is crucial for minimizing side effects associated with broader serotonin receptor activation .

Pharmacological Profile

The pharmacological properties of this compound have been extensively studied, particularly in the context of migraine treatment. Research indicates that it can effectively reduce migraine frequency and severity by acting on the trigeminal system, which is a key pathway involved in migraine pathophysiology.

Table 1: Pharmacological Characteristics of this compound

PropertyValue
Ki (5-HT1F)1.6 nM
EC50 (5-HT1F)Low nanomolar range
Receptor SelectivityHigh for 5-HT1F
Functional SelectivityYes

Clinical Studies

Several clinical studies have assessed the efficacy and safety of this compound in migraine patients. These studies typically compare this compound with other treatments and placebo groups.

Case Study Insights

  • Efficacy in Migraine Treatment : In a randomized controlled trial, patients receiving this compound reported significant reductions in migraine attacks compared to those on placebo. The study highlighted a notable decrease in both the frequency and intensity of migraines within the first month of treatment.
  • Side Effects : The tolerability profile was favorable, with fewer adverse effects reported compared to traditional migraine medications that target multiple serotonin receptors.
  • Comparison with Other Agonists : In comparative studies, this compound was shown to be less effective than newer agents like lasmiditan but offered a distinct mechanism that could be advantageous for certain patient populations .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has provided insights into how modifications to its chemical structure can enhance its binding affinity and selectivity for the 5-HT1F receptor. These studies suggest that specific substitutions on the piperidine ring can significantly influence biological activity.

Future Directions

Ongoing research aims to explore combination therapies involving this compound with other migraine treatments to enhance efficacy and minimize side effects. Additionally, investigations into its potential use in other neurological disorders related to serotonin dysregulation are underway.

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of LY 334370 in preclinical migraine models?

this compound is a selective 5-HT1F receptor agonist with high affinity (Ki = 1.87 nM for 5-HT1F) and >100-fold selectivity over other serotonin receptors, including 5-HT1B and 5-HT1D . Its antimigraine effects are attributed to inhibition of nociceptive signaling in the trigeminal nucleus caudalis, as demonstrated in anesthetized rat models where intravenous administration (3 mg/kg) blocked neuronal activation induced by dural electrical stimulation . This central mechanism contrasts with vascular-targeted therapies, emphasizing its unique pathway in migraine research .

Q. Which experimental models are validated for assessing this compound's efficacy?

Key models include:

  • Neurogenic dural inflammation models : Used to evaluate inhibition of trigeminovascular activation, with this compound showing efficacy in reducing plasma protein extravasation and neuronal firing .
  • Electrophysiological assays in rats : Measures suppression of second-order neuronal activation in the trigeminal nucleus after dural stimulation, providing direct evidence of central action .
  • Receptor binding assays : Radioligand competition studies validate selectivity (e.g., Ki values for 5-HT1A: 16.4 nM; 5-HT1B: 189 nM) .

Q. What pharmacokinetic parameters are critical for designing in vivo studies with this compound?

While detailed PK data (e.g., half-life, bioavailability) are not fully reported in the literature, in vivo efficacy is observed at 3 mg/kg intravenously in rats . Researchers should prioritize dose-response studies to establish thresholds for central activity and monitor potential off-target effects at higher doses due to lower affinity for 5-HT2 receptors (Ki > 300 nM) .

Advanced Research Questions

Q. How should discrepancies between in vitro binding data and in vivo efficacy inform experimental design?

this compound’s in vitro Ki values (e.g., 1.87 nM for 5-HT1F) may not fully predict in vivo potency due to factors like blood-brain barrier penetration or metabolite interference. To address this:

  • Combine ex vivo receptor occupancy assays with behavioral endpoints (e.g., light aversion in migraine models).
  • Validate central exposure using microdialysis or mass spectrometry in target brain regions .

Q. What methodological strategies resolve contradictions in this compound’s vascular vs. neuronal mechanism hypotheses?

Early studies suggested vascular effects, but subsequent data show this compound acts primarily on neuronal 5-HT1F receptors in the trigeminal nucleus . To clarify:

  • Use selective vascular vs. neuronal pathway inhibitors (e.g., CGRP antagonists) in parallel with this compound.
  • Employ c-fos immunohistochemistry to map neuronal activation patterns in dual-mechanism models .

Q. How do mutations in receptor internalization sites affect this compound's pharmacodynamic profile?

Phosphorylation sites (e.g., S242, T247) on intracellular loops regulate 5-HT1F receptor internalization. Mutagenesis studies reveal that disrupting these sites reduces this compound-induced receptor trafficking . Methodologically:

  • Use GRK2 knockout models or siRNA-mediated GRK2 knockdown to assess kinase dependency.
  • Apply live-cell imaging with fluorescently tagged receptors to quantify internalization kinetics .

Q. What optimization strategies are recommended for chronic dosing studies of this compound?

Prolonged 5-HT1F activation may induce receptor desensitization. To mitigate:

  • Conduct time-course studies with intermittent dosing schedules.
  • Monitor receptor density via radioligand autoradiography in repeated-dose cohorts.
  • Pair with transcriptomic profiling to identify compensatory pathways (e.g., upregulated 5-HT1A/1D receptors) .

Q. Methodological Best Practices

  • For receptor selectivity confirmation : Use panels of transfected cell lines expressing individual 5-HT receptor subtypes to avoid cross-reactivity .
  • In vivo model selection : Prioritize trigeminal nucleus-focused models over vascular assays to align with this compound’s documented mechanism .
  • Data interpretation : Apply multivariate analysis to disentangle central vs. peripheral contributions in behavioral outcomes .

Properties

IUPAC Name

4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMJLMDBRQXOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415518
Record name LY 334370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182563-08-2
Record name 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182563-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY-334370
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182563082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 334370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-334370
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7I1WL2UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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